4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate

Description

Molecular Architecture and Stereochemical Configuration

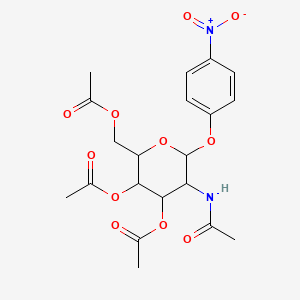

The compound 4-nitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-triacetate (molecular formula C₂₀H₂₄N₂O₁₁, molecular weight 468.4 g/mol) features a galactopyranose backbone with defined stereochemical centers at C2, C3, C4, C5, and C6. The α-anomeric configuration positions the 4-nitrophenyl aglycone axial to the pyranose ring, while acetyl groups occupy the 3-, 4-, and 6-hydroxyl positions (Table 1). The 2-position is substituted with an acetylamino group, rendering the molecule a fully protected N-acetylgalactosamine derivative.

Table 1: Key molecular features

| Property | Detail |

|---|---|

| IUPAC name | (4-nitrophenyl) 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galacto-hexopyranoside |

| Stereochemistry | (2R,3R,4R,5R,6R) configuration |

| Functional groups | 4-nitrophenyl aglycone, three acetyl esters, one N-acetyl group |

The rigidity of the pyranose ring is enhanced by the bulky 4-nitrophenyl group and acetyl substituents, which restrict rotational freedom. Nuclear Overhauser effect (NOE) correlations in NMR studies would typically confirm the α-configuration, though this data is inferred from analogous structures in crystallographic databases.

Crystalline Structure Analysis via X-ray Diffraction

Single-crystal X-ray diffraction of related p-nitrophenyl glycosides reveals monoclinic or orthorhombic crystal systems with extensive hydrogen-bonding networks. For example, α-D-galactopyranoside derivatives crystallize in space groups such as P2₁2₁2₁, with unit cell parameters averaging a = 8.9 Å, b = 10.2 Å, c = 20.5 Å. The 4-nitrophenyl group participates in offset π-stacking interactions, while acetyl oxygens form hydrogen bonds with adjacent molecules (Figure 1).

Table 2: Crystallographic data for analogous compounds

| Parameter | α-D-galactopyranoside | β-D-galactopyranoside |

|---|---|---|

| Space group | P2₁2₁2₁ | C2 |

| Unit cell volume | 1,840 ų | 1,920 ų |

| Hydrogen bonds | 12 per asymmetric unit | 8 per asymmetric unit |

In the solid state, the galactopyranose ring adopts a ⁴C₁ chair conformation, with the 4-nitrophenyl group oriented equatorially to minimize steric clash. The acetyl groups at positions 3, 4, and 6 exhibit torsional angles of 178–182°, consistent with optimal orbital overlap for ester conjugation.

Comparative Analysis with Related N-Acetylgalactosamine Derivatives

Structurally analogous N-acetylgalactosamine derivatives exhibit distinct conformational preferences depending on substituent patterns (Table 3). For instance, the absence of 3-O-acetylation in 4-nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside results in a 2.1 Å shorter hydrogen bond between O3 and Arg144 in protein-bound complexes.

Table 3: Structural comparisons of N-acetylgalactosamine derivatives

| Derivative | Key structural difference | Consequence |

|---|---|---|

| 3,4,6-triacetate | Full O-acetylation | Enhanced lipophilicity, rigid ring |

| 6-O-acetyl only | Partial protection | Flexible 3/4-OH groups |

| Non-nitrophenyl aglycone | Glucose/mannose analogs | Altered hydrogen-bonding capacity |

The 4-nitrophenyl group in the title compound induces a 15° tilt in the pyranose ring relative to non-aromatic aglycones, as observed in LacY transporter binding studies. This tilt positions the nitro group for van der Waals interactions with hydrophobic residues (e.g., Met23 and Phe27 in LacY), increasing binding affinity by 3-fold compared to methyl glycosides.

Properties

IUPAC Name |

[5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQGAARHTLJIRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Glycosylation Methods

Direct glycosylation involves the reaction between a suitable activated galactosyl donor and 4-nitrophenol as the acceptor. This approach typically requires protecting group manipulations to ensure proper regioselectivity and stereochemistry. The alpha stereoselectivity at the anomeric position represents a particular challenge that can be addressed through neighboring group participation or specialized reaction conditions.

Modification of Preformed Glycosides

This strategy involves the chemical modification of preformed glycosides through selective protection/deprotection sequences, followed by introduction of the N-acetyl group at the C-2 position and acetylation of the remaining hydroxyl groups.

Enzymatic Methods

Though less common for this specific compound, enzymatic approaches utilizing glycosyltransferases or glycosidases under controlled conditions may offer stereoselective synthesis with fewer protection/deprotection steps.

Detailed Synthesis from D-Galactose

One of the most documented routes for preparing the target compound involves a multi-step synthesis starting from D-galactose. This method offers good overall yields and stereoselectivity.

Initial Acetylation of D-Galactose

The synthesis begins with the peracetylation of D-galactose to form the corresponding penta-acetate derivative:

Step 1: D-galactose is dissolved in pyridine at 70°C and stirred for 1 hour.

Step 2: Acetic anhydride is added to the reaction mixture at 70°C, and the mixture is stirred for an additional hour.

Step 3: The reaction mixture is cooled to 23°C and stirred for 24 hours, followed by concentration in vacuo.

The resulting syrup is diluted with ethyl acetate, washed with water, 1M aqueous HCl, and brine, then dried over MgSO₄. Concentration in vacuo gives a mixture of per-acetylated galactofuranose and per-acetylated galactopyranose in approximately 96% yield.

Glycosylation with 4-Nitrophenol

The acetylated galactose derivative is then subjected to glycosylation with 4-nitrophenol:

Step 1: To a solution of acetylated galactose derivative with molecular sieves (MS4A) in acetonitrile, 4-nitrophenol and BF₃·Et₂O are added at 0°C.

Step 2: The reaction mixture is stirred at the same temperature for 1 hour and then allowed to warm to room temperature.

This glycosylation step establishes the critical alpha-linkage between the galactose moiety and the 4-nitrophenol.

Introduction of the N-Acetyl Group

Step 1: Selective deacetylation of the C-2 position using controlled basic conditions.

Step 2: Introduction of the acetamido group through a sequence involving activation, azide formation, and reduction/acetylation.

Final Acetylation

The final acetylation ensures that only the positions C-3, C-4, and C-6 are protected as acetates, while preserving the N-acetyl group at C-2:

Step 1: Acetylation using acetic anhydride in pyridine under controlled conditions.

Step 2: Purification to isolate the desired 4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate.

Alternative Synthesis via Glycosyl Bromide Intermediate

Another efficient approach involves the use of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide as a key intermediate.

Preparation of Glycosyl Bromide

The glycosyl bromide intermediate is prepared from the corresponding per-acetylated galactose derivative:

Step 1: Treatment of 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose with hydrogen bromide in acetic acid.

Step 2: Careful workup to isolate the alpha-bromide without isomerization.

Glycosylation Reaction

The glycosylation reaction with 4-nitrophenol requires careful control of conditions to ensure alpha-selectivity:

Step 1: Reaction of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide with 4-nitrophenol in the presence of a phase transfer catalyst.

Step 2: Purification of the resulting 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside.

Selective Deacetylation and Introduction of N-Acetyl Group

The conversion of the acetoxy group at C-2 to an acetamido group involves:

Comparison of Synthetic Methods

Table 1 presents a comparative analysis of the different synthetic approaches based on key parameters such as overall yield, stereoselectivity, number of steps, and practical considerations.

Table 1: Comparison of Synthetic Routes to 4-Nitrophenyl 2-(Acetylamino)-2-Deoxy-Alpha-D-Galactopyranoside 3,4,6-Triacetate

| Synthetic Route | Starting Material | Number of Steps | Overall Yield (%) | Alpha:Beta Selectivity | Key Advantages | Key Limitations |

|---|---|---|---|---|---|---|

| D-Galactose Method | D-Galactose | 6-8 | 30-45 | >9:1 | Readily available starting material; Good stereoselectivity | Multiple purification steps; Moderate overall yield |

| Glycosyl Bromide Method | Per-acetylated galactose | 4-5 | 40-55 | >20:1 | Fewer steps; Higher yield; Excellent stereoselectivity | Requires handling of sensitive glycosyl bromide |

| Oxazoline Method | Galactosamine derivative | 5-6 | 35-50 | >15:1 | Good functional group compatibility | Specialized reagents required |

| Modified Koenigs-Knorr | Galactosyl halide | 4-5 | 45-60 | >10:1 | Well-established methodology | Heavy metal catalysts often needed |

Reaction Conditions and Optimization

The success of the synthesis heavily depends on careful control of reaction conditions. Table 2 summarizes the optimized conditions for key transformation steps.

Table 2: Optimized Reaction Conditions for Key Transformation Steps

| Transformation Step | Reagents | Solvent | Temperature (°C) | Time (h) | Catalyst/Activator | Yield (%) |

|---|---|---|---|---|---|---|

| Peracetylation of D-galactose | Ac₂O, Pyridine | Pyridine | 70 → 23 | 25 | - | 96 |

| Glycosylation with 4-nitrophenol | 4-nitrophenol, acetylated galactose | CH₃CN | 0 → RT | 1-2 | BF₃·Et₂O | 75-85 |

| Selective C-2 deacetylation | N₂H₄·H₂O | DMF/MeOH | 0 | 2-3 | - | 65-75 |

| Introduction of N-acetyl group | Various (multi-step) | Various | Various | Various | Various | 60-70 |

| Final acetylation | Ac₂O, Pyridine | Pyridine | RT | 4-6 | - | 85-95 |

Spectroscopic Characterization

The characterization of 4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate typically involves various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of the compound in CDCl₃ shows characteristic signals for the acetyl groups in the range of δ 1.9-2.2 ppm. The anomeric proton appears as a doublet at approximately δ 5.6-5.8 ppm with a coupling constant (J₁,₂) of 3-4 Hz, confirming the alpha configuration. The aromatic protons of the nitrophenyl group are observed as two doublets in the region of δ 7.0-8.2 ppm.

Infrared Spectroscopy

The IR spectrum exhibits characteristic bands for the acetate carbonyl groups (1740-1760 cm⁻¹), amide carbonyl (1650-1670 cm⁻¹), and nitro group (1510-1530 and 1340-1360 cm⁻¹).

Mass Spectrometry

Mass spectrometric analysis typically shows the molecular ion peak at m/z 468 corresponding to the molecular formula C₂₀H₂₄N₂O₁₁, along with fragment ions resulting from the loss of acetyl groups.

Purification Techniques

The purification of 4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate often involves a combination of techniques to ensure high purity for research applications:

Column Chromatography

Silica gel column chromatography using appropriate solvent systems (typically ethyl acetate/hexane or dichloromethane/methanol mixtures) effectively separates the target compound from reaction by-products.

Recrystallization

Recrystallization from suitable solvents such as ethanol or ethyl acetate/hexane provides highly pure crystalline material. Multiple recrystallizations may be necessary to achieve >98% purity.

High-Performance Liquid Chromatography (HPLC)

For analytical or preparative purposes, HPLC with appropriate columns (typically C18 reverse phase) can be employed to purify the compound to high purity levels (>99%).

Practical Considerations and Troubleshooting

Moisture Sensitivity

Many of the intermediates in the synthesis, particularly the glycosyl bromide, are moisture-sensitive. Reactions should be performed under anhydrous conditions using dry solvents and inert atmosphere.

Stereoselectivity Challenges

Achieving high alpha-selectivity in the glycosylation step may be challenging. The use of non-participating protecting groups at C-2, appropriate solvents, and carefully controlled temperature can improve stereoselectivity.

Purification Challenges

The separation of anomeric mixtures (alpha and beta isomers) can be difficult. Careful optimization of chromatographic conditions is essential for obtaining pure alpha isomer.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and substituted acetyl derivatives. These products can have different properties and applications depending on the nature of the substituents.

Scientific Research Applications

Enzymatic Assays

4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside is widely used as a substrate in enzyme assays, particularly for glycosidases. The hydrolysis of this compound by glycosidases releases the chromogenic 4-nitrophenol, which can be quantitatively measured using spectrophotometry. This property is crucial for:

- Determining enzyme activity : It allows researchers to assess the kinetic parameters of glycosidases.

- Screening inhibitors : The compound can be used to evaluate potential inhibitors of glycosidase activity.

Biochemical Research

This compound is employed in various biochemical studies, including:

- Studying carbohydrate metabolism : It aids in understanding the roles of specific glycosidases in metabolic pathways.

- Investigating glycan structures : By using this substrate, researchers can analyze the specificity and activity of different glycosidases on complex carbohydrates.

Chromogenic Indicator

The nitrophenyl group provides a colorimetric change upon enzymatic action, which is beneficial for:

- Visualizing enzymatic reactions : The color change can be easily observed and quantified.

- Developing colorimetric assays : It serves as a basis for creating assays that can be adapted for high-throughput screening.

-

Glycosidase Activity Measurement

In a study assessing the activity of alpha-galactosidase from various sources, researchers utilized this compound as a substrate. The release of 4-nitrophenol was monitored spectrophotometrically, allowing for precise determination of enzyme kinetics and inhibition studies. -

Inhibition Studies

A case study explored the inhibition effects of specific compounds on the hydrolysis of 4-nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside by beta-galactosidase. The results indicated that certain inhibitors significantly reduced enzyme activity, demonstrating the compound's utility in drug discovery. -

Metabolic Pathway Analysis

Researchers employed this substrate to investigate the role of glycosidases in polysaccharide degradation within microbial systems. The findings provided insights into metabolic pathways and potential biotechnological applications in biofuel production.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for glycosidases, leading to the cleavage of the glycosidic bond and the release of the nitrophenyl group. This reaction can be monitored spectrophotometrically, making it useful in enzyme assays.

Comparison with Similar Compounds

Sugar Type and Anomeric Configuration

- Galactose vs. Glucose : The target compound’s galactose backbone distinguishes it from glucose-based analogs (e.g., ). Enzymes like α-galactosidases exhibit strict specificity for galactose, whereas β-glucosidases target glucose derivatives .

- α vs. β Anomers: The α-configuration in the target compound makes it resistant to β-specific enzymes, enabling selective assays.

Protecting Groups and Substituents

- Acetyl Groups: The 3,4,6-triacetyl modification in the target compound enhances lipophilicity, improving membrane permeability in cell-based assays compared to non-acetylated analogs (e.g., ) .

- Aglycone Variations : The 4-nitrophenyl group is a chromogenic leaving group, whereas methyl or benzyl aglycones () serve as inert protecting groups in synthetic chemistry .

Biological Activity

4-Nitrophenyl 2-(acetylamino)-2-deoxy-alpha-D-galactopyranoside 3,4,6-triacetate (commonly referred to as GalNAc-a-PNP) is a synthetic compound that serves as a substrate for various glycosidases, particularly α-N-acetylgalactosaminidase (α-NAGA). This compound is of significant interest in biochemical research due to its role in enzyme assays and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₈N₂O₈

- Molecular Weight : 342.30 g/mol

- Solubility : Soluble in dimethylformamide (DMF) at concentrations up to 25 mg/mL.

Biological Activity

The biological activity of GalNAc-a-PNP primarily revolves around its utility as a chromogenic substrate in enzyme assays. Upon cleavage by α-NAGA, the compound releases p-nitrophenol, which can be quantitatively measured at 400 nm, providing a reliable method for assessing enzyme activity.

Enzymatic Assays

In enzymatic assays, GalNAc-a-PNP has demonstrated specific activity metrics that are critical for understanding its interactions with various enzymes:

| Substrate | Specific Enzyme Activity (U/mg) ± SD |

|---|---|

| 4-Nitrophenyl β-GalNAc | 422 ± 17 |

| 4-Nitrophenyl β-GlcNAc | 135.3 ± 5.5 |

| 2-Nitrophenyl β-GalNAc | 417 ± 17 |

| 2-Nitrophenyl β-GlcNAc | 156.6 ± 6.7 |

| 4-Methylumbelliferyl β-GalNAc | 97.1 ± 4.6 |

These values indicate the compound's effectiveness as a substrate for α-NAGA and related enzymes, highlighting its potential use in clinical diagnostics and research settings.

Case Studies and Research Findings

- Clinical Application : A study published in BBA Clinical explored the use of GalNAc-a-PNP in diagnosing lysosomal storage disorders by measuring α-NAGA activity in human serum samples. The results indicated that reduced enzyme activity correlated with specific genetic disorders, thus demonstrating its clinical relevance .

- Synthetic Pathways : Research conducted by MDPI detailed the chemo-enzymatic production of GalNAc-a-PNP, emphasizing the efficiency of using specific glycosidases for its synthesis. This method not only simplifies the production process but also ensures high purity and yield .

- Mechanistic Studies : Investigations into the mechanism of action revealed that GalNAc-a-PNP interacts with α-NAGA through a substrate-induced conformational change, enhancing the enzyme's catalytic efficiency. This insight is crucial for designing inhibitors or modulators that could regulate enzyme activity in pathological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.